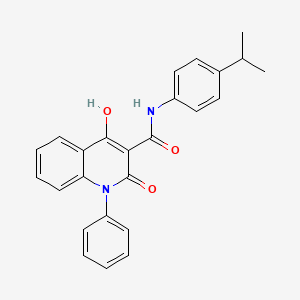

4-hydroxy-N-(4-isopropylphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

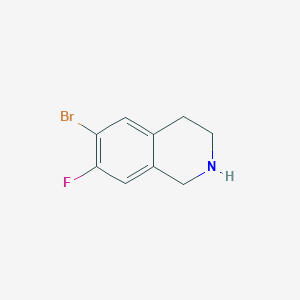

This compound belongs to the class of organic compounds known as quinolones and derivatives . Quinolones and their derivatives are compounds containing a benzene ring bearing a ketone and a pyridine ring .

Synthesis Analysis

The synthesis of 4-hydroxy-2-quinolones, which are structurally similar to your compound, has been a topic of interest in recent years . The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents .Molecular Structure Analysis

The molecule contains a total of 36 bonds. There are 20 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 secondary amide (aliphatic), 1 ketone (aliphatic), and 1 secondary amine (aliphatic) .Chemical Reactions Analysis

The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .Scientific Research Applications

Antimicrobial Agents

Research has identified derivatives of 4-hydroxyquinoline as promising antimicrobial agents. A study by Desai, Dodiya, and Shihora (2011) synthesized a series of compounds screened for in vitro antibacterial and antifungal activities against a range of pathogens. These compounds, related in structure to 4-hydroxyquinoline, showed potential as antimicrobial agents, suggesting similar derivatives could be explored for their antimicrobial efficacy Desai, Dodiya, & Shihora, 2011.

Anticancer and Fluorescent Agents

Funk et al. (2015) described the synthesis of 3-hydroxyquinoline-4(1H)-one derivatives, testing their cytotoxic activity against various cancer and non-malignant cell lines. These compounds, related to the structural framework of 4-hydroxyquinoline, showcased interesting data in terms of anticancer activity and fluorescent properties, highlighting the potential of similar compounds in cancer research and as fluorescence markers Funk et al., 2015.

Anti-Proliferative Agents

Banu et al. (2017) designed and synthesized a series of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide hybrids, evaluating their in vitro anti-proliferative activity against several cancer cell lines. The study found considerable anti-proliferative activity in some compounds, suggesting that derivatives of 4-hydroxyquinoline could serve as a basis for developing new anticancer drugs Banu et al., 2017.

Chemical Synthesis and Characterization

The work on synthetic methodologies and characterization of quinoline derivatives, including those similar to 4-hydroxyquinoline, has been substantial. Kobayashi et al. (1995) described an efficient route to 1-formyl-1,2-dihydroquinolines, showcasing the versatility of quinoline derivatives in synthetic chemistry Kobayashi et al., 1995.

Exploration in Drug Development

The potential for developing drugs from quinoline derivatives, including those with a structural basis in 4-hydroxyquinoline, is a key area of interest. Studies like those by Thevis et al. (2008) on the mass spectrometric behavior of isoquinolines as drug candidates underline the importance of these compounds in pharmaceutical research Thevis et al., 2008.

Properties

IUPAC Name |

4-hydroxy-2-oxo-1-phenyl-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O3/c1-16(2)17-12-14-18(15-13-17)26-24(29)22-23(28)20-10-6-7-11-21(20)27(25(22)30)19-8-4-3-5-9-19/h3-16,28H,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVXMMZWYQRHRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2928244.png)

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2928245.png)

![Rel-(3aR,6aS)-1'-methylhexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine]](/img/structure/B2928247.png)

![N-(4-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2928248.png)

![N-(Cyanomethyl)-2-[[(1-methylbenzimidazol-2-yl)-phenylmethyl]amino]acetamide](/img/structure/B2928252.png)

![(E)-1-(6,6-Difluoro-3-azabicyclo[3.1.0]hexan-3-yl)-4-(dimethylamino)but-2-en-1-one](/img/structure/B2928258.png)

![N-[(3-hydroxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2928263.png)

![(Z)-methyl 2-(2-((2-(acetylthio)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2928266.png)